molecular formula C13H14N2O6 B2875536 Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate CAS No. 860786-06-7

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate

Cat. No.: B2875536
CAS No.: 860786-06-7
M. Wt: 294.263
InChI Key: MLHFMSYXQYSLDS-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate is an organic compound with the molecular formula C13H14N2O6. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a malonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate typically involves the alkylation of dimethyl malonate with an appropriate allyl halide, followed by nitration of the pyridine ring. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the malonate ester, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The malonate ester can also participate in enzyme inhibition by mimicking natural substrates, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(5-nitro-2-pyridinyl)malonate: Lacks the allyl group but shares similar reactivity.

    Dimethyl 2-allylmalonate: Lacks the nitro-pyridine moiety but can undergo similar substitution reactions.

    Dimethyl 2-(2-pyridinyl)malonate: Lacks the nitro group but retains the pyridine ring.

Uniqueness

The presence of both the nitro-pyridine and allyl groups allows for a diverse range of chemical transformations and biological interactions .

Properties

IUPAC Name

dimethyl 2-(5-nitropyridin-2-yl)-2-prop-2-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-4-7-13(11(16)20-2,12(17)21-3)10-6-5-9(8-14-10)15(18)19/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFMSYXQYSLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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